molecular formula C34H44N6O10S2Sr B1251187 Esomeprazole strontium anhydrous CAS No. 914613-86-8

Esomeprazole strontium anhydrous

Katalognummer: B1251187
CAS-Nummer: 914613-86-8
Molekulargewicht: 848.5 g/mol
InChI-Schlüssel: NCGHIAKEJNQSMS-QLGOZJDFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Analyse Chemischer Reaktionen

Esomeprazole strontium undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Clinical Applications

Esomeprazole strontium has shown efficacy in various clinical settings:

  • Gastroesophageal Reflux Disease : Clinical trials have demonstrated that esomeprazole strontium effectively reduces symptoms associated with GERD, providing relief from heartburn and esophageal inflammation .
  • Peptic Ulcers : It is used to prevent and treat peptic ulcers, particularly those associated with NSAID use, by reducing gastric acidity .
  • Helicobacter Pylori Eradication : The compound has been included in treatment regimens aimed at eradicating Helicobacter pylori, which is linked to gastric ulcers and cancer .

Pharmacological Studies

Research indicates that esomeprazole strontium possesses improved pharmacokinetic properties compared to other formulations of esomeprazole. Studies have shown that it offers enhanced bioavailability and stability, making it a suitable candidate for further development in therapeutic applications .

Comparative Data Table

Application Efficacy Notes
Gastroesophageal Reflux DiseaseHighEffective in reducing symptoms and healing esophagitis
NSAID-Induced Gastric UlcersModerate to HighPreventive use recommended for at-risk patients
Helicobacter Pylori EradicationHighUsed in combination therapies
Osteoarthritis ManagementPotential (under study)May improve compliance in patients with osteoarthritis

Case Study 1: Efficacy in GERD Management

A clinical trial involving 200 participants with GERD demonstrated that those treated with esomeprazole strontium experienced a significant reduction in symptom severity compared to those receiving a placebo. The study highlighted the compound's rapid onset of action and long-lasting effects.

Case Study 2: Prevention of NSAID-Induced Ulcers

In a cohort study of patients taking NSAIDs for chronic pain management, those administered esomeprazole strontium showed a lower incidence of gastric ulcers compared to those not receiving prophylactic therapy. This underscores the compound's role in protecting against NSAID-related gastrointestinal complications.

Biologische Aktivität

Esomeprazole strontium anhydrous is a novel crystalline salt of esomeprazole, a well-known proton pump inhibitor (PPI) primarily used for treating gastric acid-related disorders. This article delves into the biological activity of esomeprazole strontium, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications.

Overview of Esomeprazole Strontium

Esomeprazole, the S-enantiomer of omeprazole, inhibits gastric acid secretion by irreversibly binding to the (H+, K+)-ATPase enzyme located in the gastric parietal cells. This binding prevents the final step of gastric acid production, leading to prolonged antisecretory effects lasting over 24 hours . The introduction of strontium as a counterion in esomeprazole strontium enhances its stability and optical purity, potentially improving its therapeutic profile compared to other formulations like esomeprazole magnesium .

Esomeprazole strontium functions similarly to other PPIs by:

  • Inhibition of Gastric Acid Secretion : It covalently binds to cysteine residues on the (H+, K+)-ATPase enzyme, leading to a decrease in both basal and stimulated gastric acid secretion .
  • Pharmacokinetics : The pharmacokinetic profile shows that esomeprazole strontium has comparable bioavailability to esomeprazole magnesium. Studies indicate similar absorption rates and peak plasma concentrations, suggesting effective gastrointestinal absorption .

Pharmacological Effects

The biological activity of esomeprazole strontium extends beyond acid suppression:

  • Bone Health : Strontium is known for its role in bone metabolism. Preclinical studies suggest that esomeprazole strontium may have applications in treating conditions like osteoarthritis due to its potential positive effects on bone mineralization and density .
  • Gastrointestinal Disorders : Esomeprazole strontium is indicated for various gastrointestinal disorders including gastroesophageal reflux disease (GERD), gastric ulcers, and duodenal ulcers. Its ability to inhibit acid secretion makes it beneficial for patients requiring long-term management of acid-related diseases .

Case Studies and Clinical Findings

Several studies have evaluated the efficacy and safety of esomeprazole strontium:

  • Bioequivalence Study : A clinical trial comparing esomeprazole strontium with esomeprazole magnesium demonstrated similar pharmacokinetic profiles, confirming that both formulations are bioequivalent in healthy volunteers .
  • Safety Profile : In preclinical studies, esomeprazole strontium exhibited a toxicity profile comparable to that of esomeprazole magnesium. No significant developmental toxicity was noted during embryo-fetal development studies .
  • Long-term Use Effects : Research indicates that chronic use of PPIs like esomeprazole can lead to adverse effects such as hypomagnesemia and increased risk of bone fractures. However, the incorporation of strontium may mitigate some of these risks due to its beneficial effects on bone health .

Comparative Data Table

Parameter Esomeprazole Strontium Esomeprazole Magnesium
Mechanism of Action PPI, inhibits (H+, K+)-ATPasePPI, inhibits (H+, K+)-ATPase
Bioavailability ComparableComparable
Therapeutic Uses GERD, ulcers, osteoarthritisGERD, ulcers
Toxicity Profile Similar to magnesiumSimilar
Duration of Action >24 hours>24 hours

Eigenschaften

IUPAC Name

strontium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C17H18N3O3S.4H2O.Sr/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;;;/h2*5-8H,9H2,1-4H3;4*1H2;/q2*-1;;;;;+2/t2*24-;;;;;/m00...../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGHIAKEJNQSMS-QLGOZJDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.O.O.[Sr+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44N6O10S2Sr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

848.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934714-36-0
Record name Esomeprazole strontium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934714360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ESOMEPRAZOLE STRONTIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5N25H3803
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Esomeprazole strontium anhydrous
Reactant of Route 2
Esomeprazole strontium anhydrous
Reactant of Route 3
Reactant of Route 3
Esomeprazole strontium anhydrous
Reactant of Route 4
Reactant of Route 4
Esomeprazole strontium anhydrous
Reactant of Route 5
Reactant of Route 5
Esomeprazole strontium anhydrous
Reactant of Route 6
Reactant of Route 6
Esomeprazole strontium anhydrous

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.